

Off-Target Kinase Profile of JH-XI-10-02: A Comparative Analysis

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Compound of Interest			
Compound Name:	JH-XI-10-02		
Cat. No.:	B15543198	Get Quote	

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the off-target kinase interactions for **JH-XI-10-02**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8).

JH-XI-10-02 is designed to induce the degradation of CDK8, a key regulator of transcription, by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] While highly potent against its intended target, assessing its interactions with other kinases across the kinome is crucial for identifying potential off-target effects and ensuring its utility as a selective chemical probe.

KinomeScan Off-Target Data

While direct KinomeScan data for **JH-XI-10-02** is not publicly available, data for its parent compound, JH-VIII-49, provides valuable insights into its potential off-target profile. A KinomeScan assay was performed by screening JH-VIII-49 at a concentration of 10 µM against a panel of 468 kinases.[5] The results identified four kinases with greater than 90% inhibition, indicating potential off-target interactions.



Target Kinase	% Inhibition at 10 μΜ	IC50 (nM)	Notes
CDK8	>90%	159 (for JH-XI-10-02)	Intended Target
CDK19	>90%	8 (for JH-VIII-49)	JH-XI-10-02 shows no effect on CDK19 levels.
NEK1	>90%	>10,000 (for JH-VIII- 49)	Weak interaction confirmed by doseresponse analysis.
PIKFYVE	>90%	Not Determined	A commercial enzyme assay was not available for follow-up.

Experimental Protocols KinomeScan Competition Binding Assay

The KinomeScan platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a panel of kinases. The fundamental principle involves measuring the amount of a kinase that is captured on an immobilized ligand in the presence and absence of the test compound.

Assay Principle:

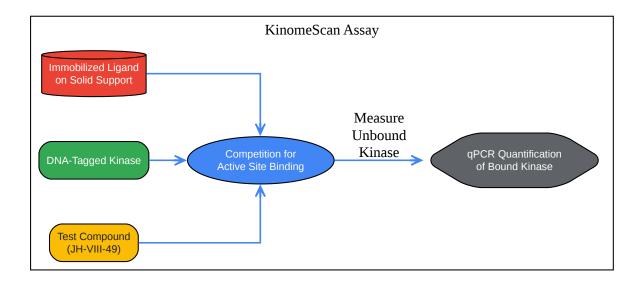
- Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
- Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.



 Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies a stronger binding affinity. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Visualizing the KinomeScan Workflow and PROTAC Action

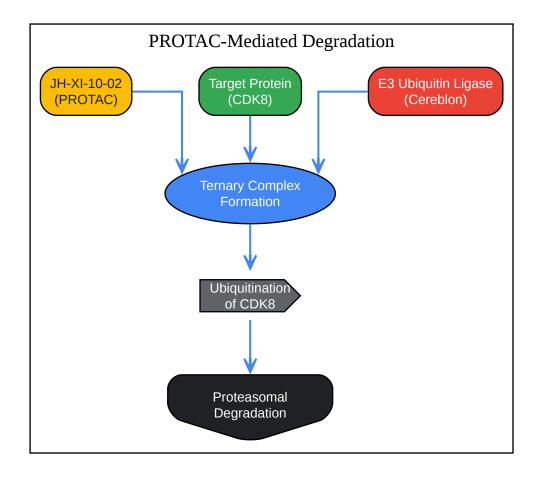
To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.



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A simplified workflow of the KinomeScan competition binding assay.





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The mechanism of action for the PROTAC degrader **JH-XI-10-02**.

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